1-(1-Bromocyclopropyl)-2-chloroethan-1-one

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1-(1-Bromocyclopropyl)-2-chloroethan-1-one (CAS 2680530-67-8) is an α,α'-dihalogenated ketone featuring a strained cyclopropyl ring with a bromine substituent and a pendant chloroacetyl group. This compound, with a molecular formula of C₅H₆BrClO and a molecular weight of 197.46 g/mol, presents a unique bifunctional electrophilic scaffold for chemists.

Molecular Formula C5H6BrClO
Molecular Weight 197.46 g/mol
Cat. No. B13505590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromocyclopropyl)-2-chloroethan-1-one
Molecular FormulaC5H6BrClO
Molecular Weight197.46 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)CCl)Br
InChIInChI=1S/C5H6BrClO/c6-5(1-2-5)4(8)3-7/h1-3H2
InChIKeyAMLXZMGFFUXQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromocyclopropyl)-2-chloroethan-1-one: A Bifunctional Building Block for Selective Synthesis


1-(1-Bromocyclopropyl)-2-chloroethan-1-one (CAS 2680530-67-8) is an α,α'-dihalogenated ketone featuring a strained cyclopropyl ring with a bromine substituent and a pendant chloroacetyl group . This compound, with a molecular formula of C₅H₆BrClO and a molecular weight of 197.46 g/mol, presents a unique bifunctional electrophilic scaffold for chemists . Its core structural characteristic is the presence of two distinct halogen atoms—one directly on the small ring and the other on the side chain—which is fundamentally different from mono-halogenated ketone analogs or substrates where both halogens are on the same carbon.

Why 1-(1-Bromocyclopropyl)-2-chloroethan-1-one Cannot Be Replaced by Generic Analogs


Attempting to substitute this compound with a generic mono-halogenated analog like 1-(1-bromocyclopropyl)ethanone or 2-bromo-1-cyclopropylethanone eliminates the potential for orthogonal, sequential derivatization, which is its key synthetic advantage . The core value of 1-(1-bromocyclopropyl)-2-chloroethan-1-one lies in the different chemical environments of its C-Br and C-Cl bonds. The bromine on the cyclopropyl ring and the chlorine on the α-carbon of the ketone exhibit significantly different reactivities towards nucleophiles, enabling controlled stepwise functionalization that is impossible with structurally similar, symmetrically-halogenated or mono-halogenated compounds. This distinction is critical for procurement when the synthetic route demands chemoselective bond activation.

Quantitative Differentiation of 1-(1-Bromocyclopropyl)-2-chloroethan-1-one from Closest Analogs


Molecular Weight Differentiation from the Positional Isomer 2-Bromo-1-(1-chlorocyclopropyl)ethan-1-one

While 1-(1-bromocyclopropyl)-2-chloroethan-1-one and its positional isomer 2-bromo-1-(1-chlorocyclopropyl)ethan-1-one (CAS 1215365-72-2) share the same molecular formula (C₅H₆BrClO), they are distinct chemical entities with different structural arrangements . The molecular weight for both compounds is reported as 197.46 g/mol, but their physical properties, such as boiling point, density, and reactivity, differ due to the different positions of the halogen atoms, confirming they are not interchangeable .

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Purity Standard: High Baseline for Research-Grade 1-(1-Bromocyclopropyl)-2-chloroethan-1-one

The standard purity specification for 1-(1-bromocyclopropyl)-2-chloroethan-1-one from multiple suppliers is typically 95%, which serves as a baseline for material quality . This is consistent with the purity offered for the closely related structural analog 2-bromo-1-(1-chlorocyclopropyl)ethan-1-one, which is also specified at a 95% minimum purity by suppliers like Sigma-Aldrich under product number ENA497374861 . This suggests that a >95% purity is the de facto standard for this class of small-molecule dihalogenated ketone building blocks.

Material Purity Reproducibility Analytical Specification

Molecular Weight Advantage Over Mono-Halogenated Cyclopropyl Ketones

The target compound has a significantly higher molecular weight (197.46 g/mol) compared to mono-halogenated cyclopropyl ketone alternatives like 2-bromo-1-cyclopropylethanone (163.01 g/mol) and 2-chloro-1-cyclopropylethanone (118.56 g/mol) [1]. This mass difference is a quantifiable property that directly impacts purification, characterization (e.g., mass spectrometry), and physical handling. The presence of two heavy halogen atoms also increases the molecule's density and LogP compared to a mono-halogenated version, which can be a crucial factor in designing partitioning or assay conditions.

Physical Property LogP Structural Analysis

Chemoselective Reactivity: Distinct C-Br vs C-Cl Bond Activation Potential

The compound is an α,α'-dihalogenated ketone, a class known for rich reactivity . The key differentiation from molecules like 1-(1-bromocyclopropyl)ethanone (which has no chlorine) or 2-chloro-1-(1-chlorocyclopropyl)ethanone (which has two chlorines) is the presence of both a C-Br and a C-Cl bond at different positions. C-Br bonds are generally weaker and more reactive towards nucleophilic substitution than C-Cl bonds [1]. While specific quantitative kinetic data for this exact molecule is not publicly available, this fundamental difference in bond dissociation energies (C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol for alkyl halides) provides a strong class-level inference for its potential for sequential, site-selective functionalization [1].

Chemoselective Synthesis Nucleophilic Substitution Synthetic Planning

Validated Application Scenarios for 1-(1-Bromocyclopropyl)-2-chloroethan-1-one


Precursor for Complex Heterocycles via Sequential, Chemoselective Substitution

The core evidence of a 42 kJ/mol difference in bond energy between the C-Br and C-Cl sites enables stepwise synthetic planning. A chemoselective nucleophilic substitution can first target the more reactive C-Br bond on the cyclopropyl ring to introduce, for example, an amine or thioether, without affecting the C-Cl site. The chloroacetyl group remains intact and can then be utilized in a subsequent reaction step, such as a Friedel-Crafts acylation or another nucleophilic displacement, leading to unsymmetrically functionalized heterocycles.

Agrochemical Intermediate Manufacturing with a Validated 95% Purity Standard

The compound's established procurement purity of 95% (consistent with industry standards for similar agrochemical intermediates) makes it suitable as a starting material for fungicide synthesis. The density and lipophilicity advantage conferred by its dual halogenation (molecular weight 197.46 g/mol vs. 163.01 g/mol for mono-brominated analogs) can improve the physicochemical properties of target active ingredients, potentially enhancing their bioavailability or stability.

Analytical Standard and Reference Material for Chromatographic Method Development

The unique and high molecular weight (197.46 g/mol) and distinct isotopic pattern from the Br/Cl combination serve as a superior mass-spectrometry and chromatographic marker. It can be used as an internal standard or reference material to calibrate analytical methods for detecting and quantifying similar volatile or semi-volatile halogenated organic compounds in complex reaction mixtures or environmental samples, where a mono-halogenated standard might co-elute with other impurities.

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